molecular formula C11H12ClFO B1324704 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone CAS No. 898766-33-1

3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone

Cat. No. B1324704
CAS RN: 898766-33-1
M. Wt: 214.66 g/mol
InChI Key: GPJRNPWKXIGBBR-UHFFFAOYSA-N
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Description

3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is a chemical compound with the molecular formula C11H12ClFO. It has a molecular weight of 214.67 . The compound is a colorless oil .


Molecular Structure Analysis

The InChI code for 3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is 1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 . This code provides a way to encode the molecular structure using a linear string of characters.


Physical And Chemical Properties Analysis

3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is a colorless oil . Its molecular weight is 214.67 , and its molecular formula is C11H12ClFO .

Scientific Research Applications

Crystal Structures and Nonlinear Optics Applications The compound has been explored for its relevance in crystal structures and packing, particularly in the context of nonlinear optics (NLO) materials. The crystal structures of derivatives are characterized by specific hydrogen bonds and elaborate networks, with studies highlighting the noncentrosymmetric nature and the potential in NLO applications (Boese et al., 2002).

Biocatalysis Optimization In biotechnological fields, the reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst has been optimized, showcasing the compound's potential in enzymatic and microbial processes. The optimization includes the effects of various concentrations of glucose, S. cerevisiae, and the compound itself (이해룡 et al., 2011).

Quantum Chemical Studies Quantum chemical studies have been conducted on molecular geometry and chemical reactivity of certain derivatives, providing insights into their photophysical properties, molecular electrostatic potential, and frontier orbitals, which are crucial for understanding their reactivity and potential applications in various fields (Satheeshkumar et al., 2017).

Photodehalogenation Studies Research has been conducted on the photodehalogenation of certain derivatives, which leads to the formation of phenyl cations and potentially benzyne, key intermediates in organic synthesis and pharmaceutical manufacturing. The studies focus on the effects of substituents and the potential for designing less phototoxic drugs (Protti et al., 2012).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJRNPWKXIGBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642474
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone

CAS RN

898766-33-1
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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